(1-(2-Azidoethyl)-4,4-dimethylpyrrolidin-3-yl)methanol
Overview
Description
(1-(2-Azidoethyl)-4,4-dimethylpyrrolidin-3-yl)methanol is a useful research compound. Its molecular formula is C9H18N4O and its molecular weight is 198.27 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Many compounds interact with specific proteins or enzymes in the body, altering their function. These targets can be receptors, ion channels, enzymes, or other proteins. The specific target of a compound depends on its chemical structure and the functional groups it contains .
Mode of Action
The mode of action of a compound refers to how it interacts with its target. This could involve binding to a specific site on the target protein, inhibiting its function, or enhancing its activity. The mode of action is determined by the chemical structure of the compound and the nature of its target .
Biochemical Pathways
Compounds can affect various biochemical pathways in the body. For example, they might inhibit an enzyme that is part of a metabolic pathway, leading to changes in the production of certain metabolites. Alternatively, they might enhance a signaling pathway, leading to changes in cell behavior .
Pharmacokinetics
This refers to how the body processes a compound. It includes absorption (how the compound enters the body), distribution (how it spreads throughout the body), metabolism (how it is broken down), and excretion (how it is removed from the body). The pharmacokinetics of a compound can affect its bioavailability, or how much of it is able to reach its target .
Result of Action
The result of a compound’s action depends on its mode of action and the biochemical pathways it affects. This could include changes in cell behavior, alterations in the levels of certain metabolites, or other effects .
Action Environment
The action of a compound can be influenced by various environmental factors. These might include the pH of the body fluids, the presence of other compounds, and the temperature. These factors can affect the stability of the compound, its ability to reach its target, and its effectiveness .
Properties
IUPAC Name |
[1-(2-azidoethyl)-4,4-dimethylpyrrolidin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N4O/c1-9(2)7-13(4-3-11-12-10)5-8(9)6-14/h8,14H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDPAEMLCDFEQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1CO)CCN=[N+]=[N-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.